2-Iodononafluorobutane

Descripción general

Descripción

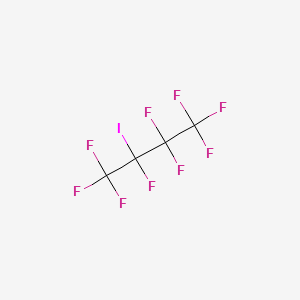

2-Iodononafluorobutane is a chemical compound with the molecular formula C4F9I. It is a colorless liquid known for its high reactivity and stability. This compound is widely used in the synthesis of organic compounds and plays a crucial role in various chemical reactions and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Iodononafluorobutane can be synthesized through the iodination of nonafluorobutane. The process involves the reaction of nonafluorobutane with iodine in the presence of a catalyst. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale iodination processes. The reaction is conducted in specialized reactors designed to handle the reactivity of the compounds involved. The process is optimized to maximize yield and minimize by-products .

Análisis De Reacciones Químicas

Photocatalytic Radical Generation and Addition Reactions

2-Iodononafluorobutane serves as a precursor for generating perfluoroalkyl radicals (C₄F₉- ) under photocatalytic conditions. In a reductive photoredox cycle, Zn-phthalocyanine catalysts (e.g., 2 *) enable single-electron transfer (SET) processes:

-

Mechanism :

Key Reaction Pathways:

| Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aniline | C₄F₉-substituted aniline | Zn-phthalocyanine, MeCN/DMSO, 24 h | 85% | |

| Thiophene | C₄F₉-substituted thiophene | Visible light, 2,4,6-collidine | 78% |

-

Kinetics : Rate-determining step is the formation of the cyclohexadienyl radical adduct (ΔG‡ = ~20 kcal/mol) .

Phosphine-Mediated Homolytic Cleavage Under Visible Light

Tertiary phosphines (e.g., tBu₃P) facilitate visible light-induced C–I bond cleavage via halogen-bonded adducts:

Mechanism:

-

Adduct Formation : tBu₃P forms a charge-transfer complex with C₄F₉I, broadening absorption into the visible spectrum (400–500 nm) .

-

Excitation : The S₁ ← S₀ transition followed by intersystem crossing to the reactive triplet state (T₁) induces homolytic cleavage .

Comparative Reactivity of Phosphines:

| Phosphine | Absorption Range (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| tBu₃P | 400–550 | 0.65 | |

| (MeO)₃P | 380–520 | 0.58 | |

| nBu₃P | 350–450 | 0.42 |

-

Key Insight : Steric and electronic effects (e.g., oxygen lone-pair participation in (MeO)₃P) modulate reactivity .

Reaction Mechanisms and Computational Insights

Density functional theory (DFT) and multireference configuration interaction (MRCI) studies elucidate:

Energetic Profile of Radical Addition:

| Step | ΔG (kcal/mol) | Description |

|---|---|---|

| C₄F₉- + Aniline → Cyclohexadienyl | +12.1 | Rate-determining step (radical addition) |

| SET to Photocatalyst | -67.4 | Exothermic electron transfer |

| Proton Abstraction | -8.2 | Re-aromatization to final product |

-

Intersystem Crossing Efficiency : Spin-orbit coupling in tBu₃P-IC₄F₃ adducts enhances T₁ population, driving C–I cleavage .

Stability and Handling Considerations

Aplicaciones Científicas De Investigación

2-Iodononafluorobutane, also known as 1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane, is a specialized fluorinated compound with unique properties that make it valuable in various scientific applications. This article explores its applications in organic synthesis, materials science, and biotechnology, supported by comprehensive data tables and documented case studies.

Organic Synthesis

This compound is primarily utilized in organic synthesis through halogen atom transfer (HAT) reactions. These reactions allow for the selective functionalization of organic molecules. A study demonstrated that 2-iodoperfluorobutane can react with alkenes under irradiation conditions to yield iodo-perfluoroalkylated products with yields ranging from 58% to 84% . This efficiency highlights its utility in synthesizing complex fluorinated compounds.

Materials Science

In materials science, the compound's unique fluorinated structure contributes to the development of advanced materials with enhanced properties. Fluorinated compounds like this compound exhibit low surface energy and high chemical resistance, making them suitable for coatings and sealants in harsh environments. Their application in creating non-stick surfaces and anti-corrosive materials is particularly notable.

Biotechnology

The use of perfluoroalkyl substances (PFAS), including this compound, has been explored in biotechnology for various applications:

- Cell Culture Enhancement : Fluorinated compounds can improve oxygen solubility in cell culture media, enhancing cellular respiration and growth rates .

- Drug Delivery Systems : The compound's stability and biocompatibility make it a candidate for drug delivery applications where controlled release is essential .

Table 1: Yield of Iodo-perfluoroalkylation Reactions

| Substrate | Reaction Conditions | Yield (%) |

|---|---|---|

| Alkene A | Irradiation (254 nm) | 84 |

| Alkene B | Irradiation (254 nm) | 78 |

| Alkene C | Irradiation (254 nm) | 58 |

| Alkene D | Irradiation (254 nm) | 71 |

This table summarizes the yields obtained from various alkenes reacting with 2-iodoperfluorobutane under specified conditions.

Table 2: Properties of Fluorinated Compounds

| Compound Name | Density (g/cm³) | Boiling Point (°C) | Application Area |

|---|---|---|---|

| Nonafluoro-2-iodobutane | 2.095 | 64–67 | Organic Synthesis |

| Perfluorodecalin | ~1.87 | ~60 | Cell Culture |

| Perfluorooctane | ~1.93 | ~101 | Coatings |

This table illustrates the physical properties and application areas of various fluorinated compounds relevant to scientific research.

Case Study 1: Synthesis of Iodo-perfluoroalkylated Compounds

A research study investigated the efficiency of using this compound for the iodoperfluoroalkylation of various alkenes. The study revealed that both electron-rich and electron-deficient alkenes reacted efficiently under aqueous conditions. The results indicated that the presence of water significantly influenced radical reactivity compared to organic solvents .

Case Study 2: Application in Drug Delivery Systems

Another case study focused on exploring the potential of fluorinated compounds like this compound in drug delivery systems. The stability and unique solubility characteristics of these compounds were assessed for their ability to enhance drug bioavailability and control release profiles in therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-iodononafluorobutane involves its ability to act as a fluorinating agent. The iodine atom in the compound is highly reactive and can be replaced by fluorine atoms in target molecules. This process is facilitated by the presence of catalysts and specific reaction conditions.

Comparación Con Compuestos Similares

- 1-Iodononafluorobutane

- 1-Iodoperfluorobutane

- Perfluorobutyl iodide

- Nonafluoro-1-iodobutane

Comparison: 2-Iodononafluorobutane is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications. Its ability to introduce fluorine atoms into organic molecules sets it apart from other iodinated fluorocarbons .

Actividad Biológica

2-Iodononafluorobutane, also known as perfluorobutyl iodide, is a perfluorinated organic compound characterized by a four-carbon chain fully substituted with fluorine atoms and an iodine atom. This compound has garnered attention in various fields, including pharmaceuticals, materials science, and environmental studies, due to its unique physicochemical properties and biological activities.

- Chemical Formula : C₄F₉I

- Molecular Weight : Approximately 345.93 g/mol

- Structure : A carbon chain of four carbon atoms with fully fluorinated substituents and an iodine atom.

Table 1: Comparison of Perfluorinated Compounds

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₄F₉I | High stability, significant biological activity |

| Perfluorohexyl iodide | C₆F₁₃I | Longer chain, higher molecular weight |

| Perfluoroethyl iodide | C₂F₅I | Shorter chain, potentially lower biological activity |

| Perfluoropropyl iodide | C₃F₇I | Intermediate chain length, distinct reactivity |

Toxicological Studies

Research indicates that this compound exhibits significant biological activity, particularly in toxicological assessments. In acute inhalation studies on rats and dogs, the compound caused notable effects including:

- Respiratory Depression : Indicating potential impacts on respiratory function.

- Excitement and Arrhythmias : Suggesting effects on the central nervous system and cardiovascular health.

- Somnolence : Highlighting possible sedative effects.

These findings underscore the need for careful handling and exposure assessment in laboratory environments due to the compound's potential toxicity .

Pharmacological Applications

This compound has shown promise in pharmaceutical research. Notably, it has been utilized in developing albumin-based nanoparticles that enhance drug delivery to tumors. The administration of these nanoparticles led to an increase in tumor-infiltrating CD8+ and CD4+ T cells, suggesting a potential role in immunotherapy .

Environmental Impact

The persistence of perfluorinated compounds like this compound in the environment raises concerns regarding their bioaccumulation and toxicity. Studies have highlighted the occurrence of perfluoroalkyl substances (PFASs) in edible oils due to contamination during production processes. The potential health risks associated with PFASs include endocrine disruption and developmental toxicity .

Case Study 1: Drug Delivery Systems

In a study focusing on drug delivery systems, researchers developed nanoparticles using this compound as a key component. The study demonstrated that these nanoparticles significantly improved the permeability of tumor blood vessels, allowing for more effective treatment delivery .

Case Study 2: Toxicological Assessment

A series of toxicological assessments were conducted to evaluate the safety of this compound. Results indicated that exposure could lead to severe respiratory issues and cardiovascular disturbances in animal models. These findings necessitate further research into the mechanisms of toxicity and potential mitigation strategies .

Propiedades

IUPAC Name |

1,1,1,2,2,3,4,4,4-nonafluoro-3-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F9I/c5-1(6,3(8,9)10)2(7,14)4(11,12)13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBJVLVWUMYWJMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)I)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379427 | |

| Record name | 2-Iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-51-9 | |

| Record name | 2-Iodoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodoperfluorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.